molecular formula C17H14O4 B3980132 3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one

3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B3980132
M. Wt: 282.29 g/mol
InChI Key: DWEPWJHNEWKGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are aromatic compounds that consist of a benzene ring joined to a 2-pyrone ring. In this particular compound, a hydroxy group is attached at the 7th position and a 2,5-dimethylphenoxy group is attached at the 3rd position of the chromen-4-one structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, with a hydroxy group at the 7th position and a 2,5-dimethylphenoxy group at the 3rd position .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the chromen-4-one core and the attached functional groups. The hydroxy group might be involved in hydrogen bonding, and the 2,5-dimethylphenoxy group could potentially undergo reactions typical of ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromen-4-one core, the hydroxy group, and the 2,5-dimethylphenoxy group would likely impact its solubility, stability, melting point, boiling point, and other properties .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its physical and chemical properties in more detail, and investigating its safety profile .

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-3-4-11(2)14(7-10)21-16-9-20-15-8-12(18)5-6-13(15)17(16)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEPWJHNEWKGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Reactant of Route 4
3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Reactant of Route 5
3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Reactant of Route 6
3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.